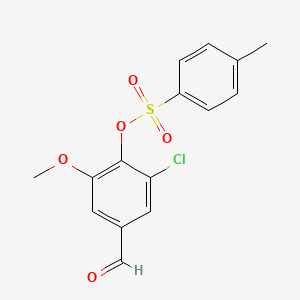![molecular formula C14H11BrCl2N2O2S B2419865 N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide CAS No. 1259113-48-8](/img/structure/B2419865.png)
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide is a complex organic compound characterized by the presence of a bromophenyl group, a cyclopropyl ring, and a sulfonamide group attached to a dichloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the bromophenyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the attachment of the bromophenyl group to the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.
Organoboron Reagents: Employed in the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The bromophenyl and cyclopropyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-chlorophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide
- N-[1-(4-fluorophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide
Uniqueness
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the cyclopropyl ring and the sulfonamide group also contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O2S/c15-10-3-1-9(2-4-10)14(7-8-14)19-22(20,21)11-5-6-12(16)18-13(11)17/h1-6,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNXCRXZXGZHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)NS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2419784.png)



![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2419798.png)

![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)

![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)

